molecular formula C8H15N B1587708 2,2-Dimethylhexanenitrile CAS No. 55897-65-9

2,2-Dimethylhexanenitrile

Cat. No.: B1587708
CAS No.: 55897-65-9
M. Wt: 125.21 g/mol
InChI Key: LXVMQKREAPQFPN-UHFFFAOYSA-N
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Description

2,2-Dimethylhexanenitrile is an organic compound with the molecular formula C8H15N. It is a nitrile derivative characterized by the presence of a cyano group (-CN) attached to a hexane chain with two methyl groups at the second carbon position. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylhexanenitrile can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethylhexan-1-ol with a dehydrating agent such as phosphorus pentachloride (PCl5) to form this compound. Another method includes the reaction of 2,2-dimethylhexan-1-amine with a cyanating agent like sodium cyanide (NaCN) under suitable conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical processes involving the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylhexanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: 2,2-Dimethylhexanoic acid.

    Reduction: 2,2-Dimethylhexanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethylhexanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the manufacture of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-dimethylhexanenitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

2,2-Dimethylhexanenitrile can be compared with other similar nitrile compounds such as:

  • 2,2-Dimethylbutanenitrile
  • 2,2-Dimethylpentanenitrile
  • 2,2-Dimethylheptanenitrile

Uniqueness: The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties. The presence of two methyl groups at the second carbon position influences its reactivity and stability, making it suitable for specific synthetic and industrial applications.

Properties

IUPAC Name

2,2-dimethylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-4-5-6-8(2,3)7-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVMQKREAPQFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393775
Record name 2,2-dimethylhexanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55897-65-9
Record name 2,2-Dimethylhexanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55897-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dimethylhexanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethylhexanenitrile
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Synthesis routes and methods

Procedure details

2,2-Dimethylhex-1-ylamine--A solution of capronitrile (25 g., 0.26 mole) and methyl iodide (75 g., 0.53 Mole) in 80 ml. of dry toluene is warmed to 80° and treated gradually with a suspension of sodium amide (25.4 g., 0.65 mole) in 100 ml. of toluene at a rate sufficient to maintain general reflux. After addition is complete, the mixture is stirred and refluxed for an additional 2 hr. period, cooled and treated with 150 ml. of water. The organic layer is separated, washed with water and dried over magnesium sulfate. Concentration of the dried solution under reduced pressure and distillation of residual material affords an 81% yield of 2,2-dimethylcapronitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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